molecular formula C6H11F3O3 B3040679 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol CAS No. 229956-97-2

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol

Cat. No.: B3040679
CAS No.: 229956-97-2
M. Wt: 188.14 g/mol
InChI Key: HRPKOTYDSMDAJA-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol is a fluorinated alcohol derivative with a unique structural configuration. Its molecular formula is C₆H₁₁F₃O₃, consisting of a four-carbon chain with a hydroxyl group at position 1, two methoxy (-OCH₃) groups at position 3, and a trifluoromethyl (-CF₃) group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group and the polar methoxy substituents, which influence its reactivity and solubility .

Properties

IUPAC Name

4,4,4-trifluoro-3,3-dimethoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O3/c1-11-5(12-2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPKOTYDSMDAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)(C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol typically involves the reaction of trifluoroacetaldehyde with methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a temperature range of 0-50°C and a reaction time of 2-4 hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects .

Comparison with Similar Compounds

4,4,4-Trifluoro-3,3-dimethylbutan-1-ol

  • Molecular Formula : C₅H₉F₃O
  • Structure : Differs from the target compound by replacing the two methoxy groups at C3 with methyl (-CH₃) groups.
  • Key Properties :
    • Reduced polarity compared to the dimethoxy analog due to the lack of ether oxygens.
    • Lower boiling point (predicted) owing to weaker intermolecular hydrogen bonding.
    • Molecular weight: 142.12 g/mol .

4-Fluoro-1-butanol

  • Molecular Formula : C₄H₉FO
  • Structure : Contains a single fluorine atom at C4 and a hydroxyl group at C1.
  • Key Properties: Boiling Point: 132°C (higher than non-fluorinated analogs due to dipole interactions). Lower thermal stability compared to trifluorinated compounds. Used in fine chemical synthesis for introducing fluorine into target molecules .

4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

  • Molecular Formula : C₄H₅BrF₄O
  • Structure : Features bromine and four fluorine atoms on C3 and C4.
  • Key Properties: Higher molecular weight (224.98 g/mol) due to bromine. Enhanced electrophilicity at C4, making it reactive in substitution reactions. Potential applications in radiopharmaceuticals or as a halogenated building block .

(S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid

  • Molecular Formula : C₄H₅F₃O₃
  • Structure : A carboxylic acid derivative with a hydroxyl group at C3 and trifluoromethyl at C4.
  • Key Properties: Optical Activity: [α]ᴅ = -15.0° (ethanol), highlighting stereochemical relevance. Used in asymmetric synthesis and chiral ligand preparation. Higher acidity (pKa ~2.5) due to the electron-withdrawing -CF₃ group .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (C3/C4) Boiling Point (°C) Key Applications
4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol C₆H₁₁F₃O₃ 188.11 -OCH₃ (C3), -CF₃ (C4) Not Available Pharmaceutical intermediates
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol C₅H₉F₃O 142.12 -CH₃ (C3), -CF₃ (C4) Not Available Agrochemical synthesis
4-Fluoro-1-butanol C₄H₉FO 92.11 -F (C4) 132 Fluorinated building blocks
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol C₄H₅BrF₄O 224.98 -Br, -F₃ (C3/C4) Not Available Halogenated intermediates
(S)-4,4,4-Trifluoro-3-hydroxybutanoic Acid C₄H₅F₃O₃ 158.08 -OH (C3), -CF₃ (C4) Not Available Chiral synthesis

Structural and Reactivity Insights

  • Fluorination Effects: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for drug design. Trifluorinated compounds exhibit higher chemical inertness compared to mono- or di-fluorinated analogs .
  • Methoxy vs. Methyl Substituents :

    • Methoxy groups increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
    • Methyl groups reduce steric hindrance, favoring reactions at C3 (e.g., nucleophilic substitution) .
  • Synthetic Utility :

    • The target compound’s dimethoxy groups can undergo acid-catalyzed cleavage, enabling modular synthesis of fluorinated scaffolds .
    • Brominated analogs (e.g., 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol) are more reactive in cross-coupling reactions .

Biological Activity

Overview of 4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol

Chemical Structure and Properties
this compound is a fluorinated alcohol with potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of trifluoromethyl groups often enhances the lipophilicity and metabolic stability of compounds, making them attractive for drug development.

The biological activity of fluorinated compounds like this compound can be attributed to their ability to interact with biological macromolecules. These interactions may include:

  • Enzyme Inhibition: Fluorinated alcohols can act as competitive inhibitors for enzymes by mimicking the natural substrates. This can alter metabolic pathways and affect cellular functions.
  • Receptor Binding: The compound may bind to specific receptors, influencing signal transduction pathways that regulate various physiological processes.

Pharmacological Effects

Research on similar fluorinated compounds suggests several potential pharmacological effects:

  • Antimicrobial Activity: Some fluorinated alcohols exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Properties: Fluorinated compounds have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.

Toxicological Considerations

While fluorinated compounds can have beneficial biological activities, they may also pose toxicity risks. Key considerations include:

  • Metabolic Stability: The trifluoromethyl group can enhance resistance to metabolic degradation, leading to prolonged exposure and potential accumulation in biological systems.
  • Cellular Toxicity: High concentrations of fluorinated alcohols may induce oxidative stress or apoptosis in cells.

Case Studies

  • Study on Enzyme Interaction:
    A study demonstrated that a similar fluorinated alcohol inhibited cytochrome P450 enzymes involved in drug metabolism. This inhibition led to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding drug-drug interactions involving such compounds.
  • Anticancer Activity:
    Research indicated that fluorinated derivatives showed promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines. The mechanism involved modulation of signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities of Fluorinated Alcohols

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntimicrobialMembrane disruption[Source Needed]
Similar Fluorinated Alcohol AEnzyme InhibitionCompetitive inhibition[Source Needed]
Similar Fluorinated Alcohol BAnticancerInduction of apoptosis[Source Needed]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol
Reactant of Route 2
4,4,4-Trifluoro-3,3-dimethoxybutan-1-ol

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